3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole
Description
This compound (MW: 456.92, C₂₃H₁₈ClFN₂O₃S) features a pyrazole core substituted with a 4-[(2-chloro-6-fluorobenzyl)oxy]phenyl group at position 3 and a 4-methylphenylsulfonyl group at position 1 . The sulfonyl moiety enhances metabolic stability and electronic withdrawal, while the chloro-fluoro-benzyloxy group contributes to lipophilicity and steric bulk.
Properties
IUPAC Name |
3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-(4-methylphenyl)sulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O3S/c1-16-5-11-19(12-6-16)31(28,29)27-14-13-23(26-27)17-7-9-18(10-8-17)30-15-20-21(24)3-2-4-22(20)25/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQKGWCJJZWYHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole (CAS No. 477711-01-6) is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this specific compound, summarizing relevant research findings, case studies, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C24H18ClFN2O3
- Molecular Weight : 436.86 g/mol
- CAS Number : 477711-01-6
The structure of the compound features a pyrazole ring substituted with a chlorinated benzyl ether and a sulfonyl group, which may contribute to its biological activity.
Anti-inflammatory and Analgesic Properties
Research indicates that pyrazole derivatives can exhibit potent anti-inflammatory and analgesic effects. A study focusing on various pyrazole compounds demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . The presence of the sulfonyl group in this compound may enhance its COX-inhibitory activity, providing potential therapeutic benefits in treating inflammatory conditions.
Antimicrobial Activity
Some pyrazole derivatives have shown significant antimicrobial activities against various bacterial strains. The incorporation of halogen atoms (such as chlorine and fluorine) in the molecular structure is often associated with enhanced antibacterial properties . Given that this compound contains a chlorine atom, it may exhibit similar antimicrobial effects, making it a candidate for further research in this area.
Case Studies and Research Findings
Scientific Research Applications
COX-II Inhibition
One of the primary applications of this compound is its role as a selective inhibitor of cyclooxygenase-2 (COX-II). COX-II is an enzyme involved in the inflammatory process, and selective inhibition can lead to effective anti-inflammatory therapies with reduced gastrointestinal side effects compared to non-selective NSAIDs.
- Efficacy : Studies indicate that derivatives of pyrazole compounds exhibit varying degrees of COX-II inhibition. For instance, certain derivatives have shown IC50 values significantly lower than those of standard drugs like Celecoxib, indicating enhanced potency .
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| PYZ16 | 0.52 | 10.73 |
| Celecoxib | 0.78 | 9.51 |
Anti-inflammatory Activity
Research has demonstrated that compounds similar to 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole exhibit significant anti-inflammatory properties in vivo. These compounds have been tested for their ability to reduce inflammation in animal models, showing promising results comparable to existing anti-inflammatory medications .
Potential Antioxidant Properties
Some studies suggest that pyrazole derivatives may possess antioxidant activities. The ability to scavenge free radicals can contribute to their therapeutic effects, particularly in conditions associated with oxidative stress .
Case Study 1: Development of COX-II Inhibitors
A recent study focused on the design and synthesis of novel pyrazole derivatives aimed at enhancing COX-II selectivity and potency. Among the synthesized compounds, one derivative exhibited an IC50 value of 0.011 μM against COX-II, showcasing a remarkable increase in potency compared to traditional inhibitors .
Case Study 2: Structure-Activity Relationship (SAR)
The structure-activity relationship studies conducted on various pyrazole derivatives have elucidated key modifications that enhance COX-II selectivity and reduce side effects. For example, the introduction of specific substituents on the phenyl rings has been linked to improved binding affinity for the COX-II enzyme .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs and their properties are summarized below:
Key Comparative Insights
Sulfonyl vs. Trifluoromethylbenzyl ( vs. The trifluoromethyl group in increases lipophilicity (logP ~3.5 estimated), whereas the sulfonyl group may reduce it, impacting membrane permeability .
Sulfonyl vs. Sulfanyl ( vs. Target) :
- The sulfonyl group (oxidized state) in the target compound is more stable metabolically compared to the sulfanyl (thioether) group in ’s triazole derivative, which is prone to oxidative degradation .
Chloro-Fluoro-Benzyloxy vs. Simpler Substituents ( vs. ’s compound lacks the sulfonyl group, resulting in a lower molecular weight (313.73 vs.
Pyrazole vs. Pyrazoline ( vs. Target) :
- The dihydro-pyrazoline core in ’s compounds introduces conformational rigidity, whereas the fully aromatic pyrazole in the target compound may allow for planar binding to enzymes like cyclooxygenases .
Q & A
Q. What are the optimized synthetic routes for 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole, and how do reaction conditions influence yield and purity?
The synthesis involves sequential functionalization of the pyrazole core. Key steps include:
- Suzuki coupling for aryl group introduction (e.g., 2-chloro-6-fluorobenzyl ether formation).
- Sulfonylation using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., NaH in THF). Critical parameters:
- Temperature : 80–100°C for nucleophilic substitution steps.
- Catalysts : Pd(PPh₃)₄ for cross-coupling reactions.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity .
Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?
- ¹H/¹³C NMR : Assigns substituent positions via coupling patterns (e.g., aromatic protons at δ 6.8–7.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ at m/z 536.82 (calc. 536.82).
- FT-IR : Identifies sulfonyl S=O stretches (~1350 cm⁻¹) and C-F bonds (~1150 cm⁻¹) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Enzyme inhibition : Kinase or phosphatase assays (e.g., IC₅₀ determination via fluorescence polarization).
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values reported.
- Solubility : Use HPLC to quantify aqueous solubility (<10 µM in PBS, pH 7.4) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictory data in reported biological activities?
- Systematic substitution : Compare analogs with modified benzyloxy or sulfonyl groups (e.g., 2,6-dichloro vs. 2-chloro-6-fluoro).
- Data normalization : Use standardized assays (e.g., ATP-level normalization in kinase screens) to minimize variability.
- Computational docking : Map binding poses to target proteins (e.g., COX-2 or EGFR) to explain potency differences .
Q. What strategies mitigate instability of the sulfonyl group under physiological conditions?
- pH optimization : Stability studies in buffers (pH 4–9) show degradation at pH >8 due to nucleophilic attack.
- Prodrug design : Mask the sulfonyl group with enzymatically cleavable moieties (e.g., ester-linked glycosides).
- Co-crystallization : X-ray data reveals hydrogen bonding with adjacent phenyl groups stabilizes the sulfonyl moiety .
Q. How should researchers design experiments to validate target engagement in cellular models?
- Photoaffinity labeling : Incorporate a diazirine tag to crosslink the compound to its target in live cells.
- Cellular thermal shift assay (CETSA) : Monitor target protein denaturation upon compound treatment.
- CRISPR knockouts : Confirm activity loss in target-deficient cell lines .
Q. What computational methods best predict metabolic liabilities of this compound?
- In silico metabolism : Use software like Schrödinger’s ADMET Predictor to identify CYP450-mediated oxidation sites (e.g., benzyloxy demethylation).
- MD simulations : Simulate liver microsomal environments to assess hydrolysis rates of the sulfonyl group.
- Metabolite ID : LC-MS/MS identifies primary metabolites (e.g., hydroxylated derivatives) .
Methodological Best Practices
Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure plasma half-life (e.g., t₁/₂ <2 hrs in rodents) and tissue distribution.
- Metabolite interference : Test major metabolites for off-target effects using secondary assays.
- Dose-response correlation : Ensure in vivo dosing aligns with in vitro IC₅₀ values (e.g., 10–50 mg/kg) .
Q. What crystallization techniques improve X-ray diffraction quality for structural studies?
Q. Which statistical models are optimal for analyzing dose-response data with high variability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
